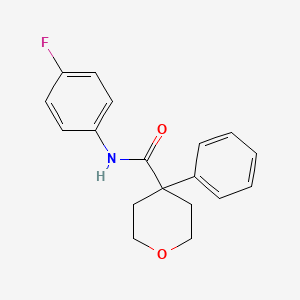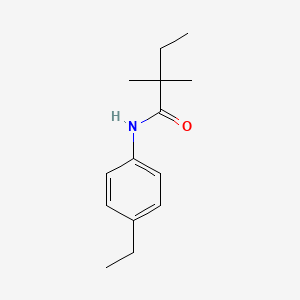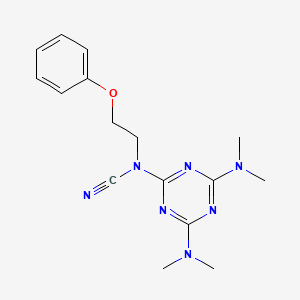
N-(4-fluorophenyl)-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-phenyloxane-4-carboxamide is a useful research compound. Its molecular formula is C18H18FNO2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is 299.13215698 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Methodologies and Characterization
Researchers have explored various synthetic routes to create N-(4-fluorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and related compounds, focusing on improving yield, purity, and functionalization capabilities. For example, the development of new variants of the Migita reaction for carbon−sulfur bond formation highlights the synthetic accessibility of complex molecules containing the pyran carboxamide structure, which is crucial for further pharmaceutical applications (Norris & Leeman, 2008). Additionally, the synthesis and characterization of pyrazoline derivatives, including those with 4-fluorophenyl groups, emphasize the importance of structural analysis through techniques like X-ray diffraction and spectroscopy, providing a foundation for understanding the chemical behavior and potential applications of these compounds (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Medicinal Chemistry and Biological Activities
Anticancer Properties
The cytotoxic evaluation of pyrazole analogues, including those with 4-fluorophenyl substitutions, against breast cancer cell lines highlights the potential of these compounds in oncology. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the pyrazole core can significantly enhance anticancer activity, offering insights into drug design strategies for targeting cancer cells (Ahsan et al., 2018).
Antimicrobial and Antifungal Activities
Novel aromatic carboxamides containing a diphenylamine scaffold, related to the core structure of interest, have shown promise as antifungal agents. This research not only expands the potential applications of N-(4-fluorophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide analogues in agriculture but also provides a platform for the development of new antifungal compounds (Zhang et al., 2019).
Advanced Materials and Chemical Studies
Materials Science Applications
The exploration of rigid-rod polyamides and polyimides derived from related structural motifs underscores the utility of such compounds in creating advanced materials. These materials exhibit exceptional thermal and oxidative stability, making them suitable for high-performance applications in various industries (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-15-6-8-16(9-7-15)20-17(21)18(10-12-22-13-11-18)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGYHFOUANRRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)
![3-{[4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5602477.png)
![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)
![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)


![3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)
![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)

![5-Nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid](/img/structure/B5602544.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)



